1-(4-methylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Overview
Description
“1-(4-methylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one” is a synthetic organic compound that features a pyrazinone core substituted with a nitrobenzylthio group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-methylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one” typically involves multi-step organic reactions. A common route might include:
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-Tolyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Nitrobenzylthio Group: This could be done via a nucleophilic substitution reaction where a thiol group reacts with a nitrobenzyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Benzylthio Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “1-(4-methylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-nitrobenzyl)thio)-1-phenylpyrazin-2(1H)-one
- 3-((4-nitrobenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one
Uniqueness
The unique combination of the nitrobenzylthio and p-tolyl groups in “1-(4-methylphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one” may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-13-2-6-15(7-3-13)20-11-10-19-17(18(20)22)25-12-14-4-8-16(9-5-14)21(23)24/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUXVJFWEZDHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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